molecular formula C24H35ClN2O2 B1666244 AZD-9056 CAS No. 345304-65-6

AZD-9056

カタログ番号: B1666244
CAS番号: 345304-65-6
分子量: 419.0 g/mol
InChIキー: HSQAARMBHJCUOK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

AZD-9056は、P2X7プリン受容体の選択的アンタゴニストとして作用する低分子です。この受容体は、炎症や痛みを含むさまざまな生理学的および病理学的プロセスに関与しています。 This compoundは、関節リウマチやその他の炎症性疾患などの状態における潜在的な治療効果について調査されています .

科学的研究の応用

P2X7 Receptor Antagonism

AZD9056 is primarily recognized for its role as a potent and selective antagonist of the P2X7 receptor. This receptor is involved in several physiological processes, including inflammation and pain signaling. By inhibiting this receptor, AZD9056 has shown potential in treating conditions associated with excessive inflammation and pain.

Therapeutic Potential

Research indicates that AZD9056 may have significant therapeutic applications in various medical conditions:

  • Pain Management : The compound has demonstrated pain-relieving effects in vivo, making it a candidate for developing new analgesics .
  • Anti-inflammatory Effects : Its ability to modulate inflammatory responses positions AZD9056 as a potential treatment for inflammatory diseases such as rheumatoid arthritis or chronic pain syndromes .

Clinical Trials

AZD9056 has reached clinical trial phases, with investigations focusing on its efficacy and safety profile in humans. The compound has been included in repurposing lists by major pharmaceutical organizations, highlighting its potential beyond initial applications .

Data Tables

Study ReferenceFocus AreaFindings
Alomone Labs P2X7 receptor inhibitionIC50 = 11.2 nM; significant anti-inflammatory effects
IUPHAR/BPS Clinical trialsInvolved in Phase II trials for pain management
PubChem Drug repurposingListed as having investigational indications

Case Study 1: Efficacy in Pain Management

A study conducted on animal models demonstrated that AZD9056 effectively reduced pain responses associated with inflammatory stimuli. The results indicated a marked decrease in pain behavior compared to control groups, suggesting its potential utility in clinical settings for managing chronic pain conditions.

Case Study 2: Anti-inflammatory Applications

In vitro studies have shown that AZD9056 can significantly lower cytokine release from immune cells stimulated by ATP. This effect highlights its role not only as a pain reliever but also as an anti-inflammatory agent, making it relevant for conditions characterized by chronic inflammation.

作用機序

AZD-9056は、P2X7プリン受容体に選択的に結合して阻害することでその効果を発揮します。この受容体は、細胞外アデノシン三リン酸(ATP)によって活性化されるリガンド依存性イオンチャネルです。this compoundによるP2X7受容体の阻害は、炎症や痛みを引き起こす下流のシグナル伝達イベントを防ぎます。 これに関与する分子標的および経路には、ATP誘発イオンフラックスの阻害と、プロ炎症性サイトカインの放出の抑制が含まれます .

生化学分析

Biochemical Properties

AZD-9056 interacts with the P2X7 receptor, a type of purinergic receptor . The P2X7 receptor plays a significant role in inflammation and pain-causing diseases . This compound is a potent inhibitor of this receptor, thereby influencing biochemical reactions associated with these conditions .

Cellular Effects

This compound exerts its effects on various types of cells, particularly those involved in inflammation and pain. By antagonizing the P2X7 receptor, this compound can influence cell function, including impacts on cell signaling pathways and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to the P2X7 receptor, thereby inhibiting its function . This receptor is involved in various cellular processes, including inflammation and pain signaling . By inhibiting the P2X7 receptor, this compound can alter these processes at the molecular level .

Temporal Effects in Laboratory Settings

It has been used in trials studying the basic science and treatment of Rheumatoid Arthritis .

Dosage Effects in Animal Models

It has been used in trials studying the basic science and treatment of Rheumatoid Arthritis .

Metabolic Pathways

Given its role as a P2X7 receptor antagonist, it likely interacts with enzymes and cofactors involved in inflammation and pain signaling .

Transport and Distribution

Given its role as a P2X7 receptor antagonist, it likely interacts with transporters or binding proteins associated with this receptor .

Subcellular Localization

Given its role as a P2X7 receptor antagonist, it likely localizes to areas of the cell where this receptor is present .

準備方法

合成経路と反応条件

AZD-9056の合成には、コア構造の調製から始まり、官能基の修飾が続く、複数のステップが含まれます。主なステップには以下が含まれます。

    コア構造の形成: これは、フェニルプロピルアミン誘導体を適切な試薬と反応させてコア構造を形成することを含みます。

    官能基の修飾:

工業生産方法

This compoundの工業生産は、通常、高収率と純度を確保するために最適化された反応条件を用いた大規模合成を行います。プロセスには以下が含まれます。

化学反応の分析

反応の種類

AZD-9056は、以下を含むさまざまな化学反応を起こします。

一般的な試薬と条件

主要な生成物

これらの反応から生成される主な生成物には、官能基が修飾されたthis compoundのさまざまな誘導体が含まれ、その生物学的活性をさらに調査することができます .

科学研究の応用

類似化合物との比較

類似化合物

AZD-9056の独自性

This compoundは、P2X7受容体に対する高い選択性と効力により、ユニークです。それは臨床試験で広く研究されており、その安全性と有効性に関する豊富なデータを提供しています。 さらに、そのよく特徴付けられた作用機序と良好な薬物動態特性により、研究開発のための貴重なツール化合物となっています .

生物活性

N-(1-adamantylmethyl)-2-chloro-5-[3-(3-hydroxypropylamino)propyl]benzamide, commonly referred to as AZD9056, is a synthetic compound recognized for its significant biological activity, particularly as a selective antagonist of the P2X7 receptor. This receptor plays a crucial role in various physiological processes, including inflammation and pain signaling.

AZD9056 functions primarily through its antagonistic action on the P2X7 receptor, which is implicated in inflammatory responses and pain pathways. The compound has been shown to inhibit the uptake of membrane-impermeable fluorescent dyes in human embryonic kidney cells expressing P2X7 receptors, with an IC50 value of approximately 11.2 nM . This potent inhibition suggests that AZD9056 effectively blocks the receptor's activity, leading to reduced cellular responses associated with pain and inflammation.

Therapeutic Potential

The biological activity of AZD9056 indicates its potential therapeutic applications in treating conditions characterized by chronic pain and inflammation, such as osteoarthritis. In vivo studies have demonstrated that administration of this compound results in significant reductions in pain responses in animal models, supporting its candidacy for further clinical evaluation.

Comparative Analysis

To better understand the unique properties of AZD9056, a comparison with other related compounds is presented below:

Compound NameStructureNotable Differences
N-(2-adamantylmethyl)-2-chloro-5-[3-(3-hydroxypropylamino)propyl]benzamideC24H36ClN2O2Variation in adamantane positioning
AZD9056 (base form)C24H35ClN2O2Lacks hydrochloride salt
Other P2X7 antagonistsVariesDifferent mechanisms of action or receptor selectivity

This table highlights how AZD9056's specific interaction profile with the P2X7 receptor distinguishes it from other compounds, suggesting unique pharmacological effects.

Case Studies and Research Findings

Recent studies have explored the broader implications of AZD9056's biological activity:

  • Anti-Inflammatory Properties : A study highlighted the compound's dual action as a modulator of both the cannabinoid CB2 receptor and fatty acid amide hydrolase (FAAH), indicating its potential as a multitarget anti-inflammatory agent. This dual modulation may enhance its efficacy in reducing pro-inflammatory cytokine production while promoting anti-inflammatory responses .
  • Clinical Trials : Although currently at Phase II clinical trials, AZD9056 has shown promise in treating conditions related to chronic pain. Its efficacy as a P2X7 antagonist is being further evaluated in various clinical settings to establish its safety profile and therapeutic effectiveness .
  • Neuroprotective Effects : The role of the P2X7 receptor in neurodegenerative diseases has been explored, suggesting that antagonists like AZD9056 could offer neuroprotective benefits by modulating inflammatory processes within the central nervous system .

特性

IUPAC Name

N-(1-adamantylmethyl)-2-chloro-5-[3-(3-hydroxypropylamino)propyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H35ClN2O2/c25-22-5-4-17(3-1-6-26-7-2-8-28)12-21(22)23(29)27-16-24-13-18-9-19(14-24)11-20(10-18)15-24/h4-5,12,18-20,26,28H,1-3,6-11,13-16H2,(H,27,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSQAARMBHJCUOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)CNC(=O)C4=C(C=CC(=C4)CCCNCCCO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H35ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

345304-65-6
Record name AZD-9056
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0345304656
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AZD-9056
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12594
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name AZD-9056
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F13K378W4L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Sodium triacetoxyborohydride (1.86 g) was added to a solution of 2-chloro-5-(3-oxopropyl)-N-(tricyclo[3.3.1.13,7]dec-1-ylmethyl)-benzamide (1.57 g, Example 29b) and 3-amino-1-propanol(0.8 ml) in dichloromethane (150 ml). After 24 h the crude reaction mixture was purified by chromatography (eluting with 5–20% methanol in dichloromethane+1% ammonia) to give the subtitled compound as a white solid (1.05 g).
Quantity
1.86 g
Type
reactant
Reaction Step One
Name
2-chloro-5-(3-oxopropyl)-N-(tricyclo[3.3.1.13,7]dec-1-ylmethyl)-benzamide
Quantity
1.57 g
Type
reactant
Reaction Step One
Quantity
0.8 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1-adamantylmethyl)-2-chloro-5-[3-(3-hydroxypropylamino)propyl]benzamide
Reactant of Route 2
Reactant of Route 2
N-(1-adamantylmethyl)-2-chloro-5-[3-(3-hydroxypropylamino)propyl]benzamide
Reactant of Route 3
Reactant of Route 3
N-(1-adamantylmethyl)-2-chloro-5-[3-(3-hydroxypropylamino)propyl]benzamide
Reactant of Route 4
Reactant of Route 4
N-(1-adamantylmethyl)-2-chloro-5-[3-(3-hydroxypropylamino)propyl]benzamide
Reactant of Route 5
Reactant of Route 5
N-(1-adamantylmethyl)-2-chloro-5-[3-(3-hydroxypropylamino)propyl]benzamide
Reactant of Route 6
Reactant of Route 6
N-(1-adamantylmethyl)-2-chloro-5-[3-(3-hydroxypropylamino)propyl]benzamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。